Isodeoxycholic acid (isoDCA) is a secondary bile acid, a class of metabolites derived from primary bile acids synthesized in the liver. [, , , ] These transformations are primarily facilitated by the gut microbiota. [, , ] IsoDCA is characterized by a 3β-hydroxy configuration, distinguishing it from its 3α-hydroxy counterpart, deoxycholic acid. [, ]
Isodeoxycholic acid is derived from deoxycholic acid, which itself is synthesized from cholesterol in the liver. The transformation occurs mainly through microbial action in the gut, where specific bacteria convert deoxycholic acid into isodeoxycholic acid via epimerization processes.
This compound belongs to the class of bile acids, which are steroid molecules with amphipathic properties. Bile acids are crucial for emulsifying fats and facilitating their absorption in the intestine. Isodeoxycholic acid is categorized under secondary bile acids, which are formed by the modification of primary bile acids by gut microbiota.
The synthesis of isodeoxycholic acid primarily occurs through microbial metabolism. The process can be summarized as follows:
The synthesis can be represented by the following reaction:
The molecular formula for isodeoxycholic acid is . Its structure includes:
Isodeoxycholic acid participates in various biochemical reactions, primarily involving:
These reactions are essential for maintaining bile acid homeostasis and facilitating lipid digestion.
Isodeoxycholic acid functions through several mechanisms:
Studies suggest that higher levels of isodeoxycholic acid may correlate with improved metabolic health and reduced inflammation markers.
Isodeoxycholic acid has several scientific applications:
Isodeoxycholic acid (isoDCA; CAS 566-17-6) is a secondary bile acid derivative with the molecular formula C₂₄H₄₀O₄ and a molecular weight of 392.57 g/mol. Its systematic IUPAC name is (4R)-4-[(1S,2S,7S,9R,10R,11S,14R,15R,16S)-9,16-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]pentanoic acid. Structurally, it is characterized as the 3β-epimer of deoxycholic acid (DCA), differing in the orientation of the hydroxyl group at carbon position 3 (β instead of α) while retaining the 12α-hydroxyl group. This epimerization occurs via bacterial metabolism in the human colon [4] [9]. IsoDCA belongs to the 5β-cholanoid steroid family, featuring a characteristic four-ring hydrocarbon core with a carboxylated aliphatic side chain. It possesses 10 defined stereocenters, making stereochemical conformation critical to its biological activity [4] [7]. The compound typically exists as a white to off-white crystalline solid at room temperature [5].
Table 1: Stereochemical Features of Isodeoxycholic Acid
Feature | Description |
---|---|
Core Structure | 5β-Cholanoid (A-B cis ring fusion) |
Hydroxyl Group Positions | 3β-OH, 12α-OH |
Number of Stereocenters | 10 |
C-3 Configuration | β-epimer (axial orientation) |
C-12 Configuration | α-epimer (equatorial orientation) |
Side Chain | 24-Carboxylate |
IsoDCA exhibits distinct physicochemical properties that govern its biological functions. Its critical micelle concentration (CMC) is notably higher (∼6–8 mM) than that of deoxycholic acid (DCA, ∼2–4 mM), indicating reduced detergent strength. This higher CMC implies that isoDCA requires higher concentrations to form micelles, reducing its capacity to solubilize lipids or disrupt microbial membranes [6] [9]. Its water solubility is limited (∼0.009 mM at 25°C), though greater than DCA’s, due to the equatorial orientation of the 3β-OH group enhancing hydrophilic interactions [6]. The hydrophilic-lipophilic balance (HLB) of isoDCA aligns with its intermediate polarity. Its octanol-water partition coefficient (logP) is estimated at 3.16–3.87, reflecting moderate hydrophobicity. However, the 3β-OH configuration enhances hydrogen bonding potential, slightly increasing its HLB compared to DCA [4] [6]. These properties influence its role in bile acid pools, where it modulates cholesterol solubility and microbial toxicity.
Table 2: Physicochemical Properties of IsoDCA vs. Key Bile Acids
Property | IsoDCA | Deoxycholic Acid (DCA) | Ursodeoxycholic Acid (UDCA) |
---|---|---|---|
Critical Micelle Conc. (CMC) | 6–8 mM | 2–4 mM | 9–12 mM |
Water Solubility | ∼0.009 mM | ∼0.024 mM | ∼0.008 mM |
logP (Predicted) | 3.16–3.87 | 2.6–3.0 | 3.1–3.5 |
Hydroxyl Group Orientation | 3β-OH, 12α-OH | 3α-OH, 12α-OH | 3α-OH, 7β-OH |
Micellar Aggregation Number | Moderate | High | Low |
IsoDCA vs. Deoxycholic Acid (DCA)
IsoDCA and DCA share identical molecular formulas but differ in their C-3 hydroxyl group orientation (3β vs. 3α). This epimerization reduces isoDCA’s detergent activity and microbial toxicity. While DCA strongly inhibits the growth of commensal gut bacteria (e.g., Bacteroides spp.), isoDCA exhibits 2–3-fold weaker inhibitory effects at equivalent concentrations. This difference is attributed to DCA’s lower CMC, which increases membrane disruption efficiency [9]. Additionally, DCA promotes DNA damage and oxidative stress in colonic epithelia, correlating with higher cancer risk, whereas no such data exists for isoDCA [8].
IsoDCA vs. Ursodeoxycholic Acid (UDCA)
Both isoDCA and UDCA are epimers of primary bile acids (UDCA is the 7β-epimer of chenodeoxycholic acid). However, UDCA demonstrates superior choleretic activity (bile flow stimulation) and hepatoprotective effects. Kinetic studies show UDCA reduces cholesterol secretion by ∼50% in humans, whereas isoDCA’s effects on biliary lipids are undocumented [2] [6]. UDCA also undergoes efficient hepatic conjugation (>80%), while isoDCA’s conjugation kinetics remain less studied. Notably, isoDCA uniquely inhibits Clostridium difficile spore germination by blocking taurocholate-induced germination pathways, a property not shared with UDCA [9].
Metabolic and Functional Contrasts
Table 3: Biological Activity Comparison of Bile Acid Derivatives
Activity | IsoDCA | DCA | UDCA |
---|---|---|---|
Detergent Strength | Moderate | High | Low |
Cholesterol Secretion | Not documented | 30% reduction | 50% reduction |
Antibacterial Action | Selective (anti-C. diff) | Broad inhibition | Negligible |
Spore Germination Inhibition | Yes (0.1% conc.) | No | No |
Bile Recovery Rate | ∼30% | >80% | >80% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3